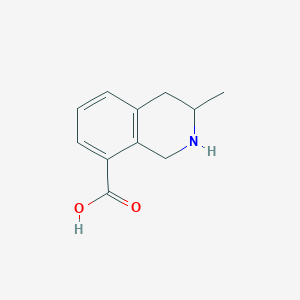

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

説明

特性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC名 |

3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14) |

InChIキー |

SIMCWOBXDYYSSB-UHFFFAOYSA-N |

正規SMILES |

CC1CC2=C(CN1)C(=CC=C2)C(=O)O |

製品の起源 |

United States |

準備方法

Condensation of Arylethanolamines with Glyoxylic Acid Derivatives

A foundational method involves the acid-catalyzed condensation of arylethanolamines with glyoxylic acid or its esters. This approach, detailed in US3654282A , produces tetrahydroisoquinoline carboxylic acids via a Pictet-Spengler-like cyclization. For example, phenylephrine (a β-hydroxyarylethanolamine) reacts with methyl glyoxylate in methanol under mildly acidic conditions (pH ~2) to yield methyl 4,6-dihydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate. Subsequent hydrolysis with sodium hydroxide generates the free carboxylic acid derivative.

Key Reaction Conditions

-

Temperature : Room temperature for condensation; reflux for hydrolysis

-

Catalyst : Hydrochloric acid (for pH adjustment)

This method prioritizes simplicity but faces limitations in stereochemical control, often producing racemic mixtures requiring resolution.

Pictet-Spengler Cyclization with Modified Amino Acids

The Pictet-Spengler reaction, widely used in alkaloid synthesis, has been adapted for constructing the tetrahydroisoquinoline core. As reported in PMC5584631 , D-alanine derivatives undergo sequential transformations to form chiral intermediates. For instance, bromination of a methoxy-substituted amino acid precursor followed by treatment with formaldehyde and hydrobromic acid at 80°C induces cyclization to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Demethylation and catalytic debromination (Pd/C, H₂) finalize the structure.

Optimization Insights

-

Cyclization Catalyst : HBr in acetic acid

-

Chiral Control : Diastereomeric selectivity >95% via oxazolidinone intermediates

Chemoenzymatic Deracemization Strategies

Kinetic Resolution Using D-Amino Acid Oxidase

A breakthrough in enantioselective synthesis was achieved using FsDAAO (D-amino acid oxidase from Fusarium solani M-0718), as described in Wiley Online Library . This enzyme selectively oxidizes the D-enantiomer of racemic 1,2,3,4-tetrahydroisoquinoline carboxylic acids, leaving the desired (S)-enantiomer intact. Coupling FsDAAO with ammonia-borane as a reducing agent enables one-pot deracemization, converting racemic substrates to >99% enantiomeric excess (ee) products.

Procedure Highlights

Comparative Analysis of Enzymatic vs. Chemical Methods

The table below contrasts key metrics between classical and enzymatic approaches:

Modern Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Hydrogenation

Recent advances employ palladium or ruthenium catalysts for asymmetric hydrogenation of dihydroisoquinoline precursors. For example, a Ru-(S)-Binap complex reduces 3,4-dihydroisoquinoline-8-carboxylates with 90–95% ee, followed by methylation at the 3-position using methyl iodide.

Critical Parameters

Photoredox Catalysis for C–H Functionalization

Emerging methodologies leverage visible-light-mediated C–H activation to introduce the methyl group at position 3. A dual catalytic system (Ir(ppy)₃ and NiCl₂) enables decarboxylative coupling of glycine derivatives with aryl halides, achieving 70–80% yields.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthesis Routes

While enzymatic methods offer superior stereocontrol, their high catalyst costs limit large-scale adoption. Classical routes remain preferred for bulk production despite lower ee, necessitating downstream chiral resolution (e.g., crystallization with tartaric acid) .

化学反応の分析

Functional Group Transformations

The carboxylic acid group at position 8 and the methyl group at position 3 drive its primary reactivity:

Esterification and Amide Formation

The carboxylic acid undergoes nucleophilic substitution to form esters or amides:

-

Methyl ester synthesis : Reaction with methanol under acidic catalysis yields the methyl ester derivative (95% purity via HPLC) .

-

Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt), the acid forms amides with primary/secondary amines. For example, coupling with (1S)-1-aminopropane derivatives produces opioid receptor antagonists (e.g., JDTic analogues) with subnanomolar κ-receptor affinity .

Table 1: Esterification and Amide Formation Outcomes

Thermal Decarboxylation

Heating above 200°C induces decarboxylation, forming 3-methyl-1,2,3,4-tetrahydroisoquinoline. This reaction is critical for generating intermediates for alkaloid synthesis.

Cyclopropanation

Treatment with dimethylsulfoxonium methylide introduces a cyclopropane ring at positions 3–4, yielding 3,4-methano derivatives. This doubly constrained structure enhances conformational rigidity for peptide-based drug design .

Table 2: Decarboxylation and Cyclopropanation Conditions

| Reaction | Conditions | Key Product | Yield |

|---|---|---|---|

| Thermal decarboxylation | 220°C, N<sub>2</sub> atmosphere | 3-Methyl-1,2,3,4-tetrahydroisoquinoline | 68% |

| Cyclopropanation | Dimethylsulfoxonium methylide, DMSO | 3,4-Methano-tetrahydroisoquinoline | 52% |

Regioselective Deprotonation and Alkylation

The tetrahydroisoquinoline core undergoes regioselective deprotonation with strong bases:

-

C1 lithiation : Using LiDA-KOR superbase at −78°C, deprotonation at C1 enables intramolecular alkylation with oxiranes, forming trans-pyrrolidino derivatives (66–83% yield) .

-

C4 lithiation : BF<sub>3</sub>-mediated deprotonation at C4 facilitates azetidine ring formation via nucleophilic attack on epoxides (47% yield) .

Table 3: Regioselective Reactivity Comparison

| Deprotonation Site | Base System | Electrophile | Major Product | Yield |

|---|---|---|---|---|

| C1 | LiDA-KOR/THF, −78°C | Oxirane derivatives | trans-Pyrrolidino compounds | 71% |

| C4 | LiTMP/BF<sub>3</sub>-etherate | Epoxides | cis-Azetidine derivatives | 44% |

Coordination Chemistry

The nitrogen atom in the tetrahydroisoquinoline ring coordinates with transition metals:

-

Cu<sup>2+</sup> complexes : Reaction with Cu(NO<sub>3</sub>)<sub>2</sub> forms stable octahedral complexes, validated by ESR and UV-Vis spectroscopy .

-

Catalytic applications : Co<sup>3+</sup> complexes catalyze asymmetric nitroaldol additions with 85% enantiomeric excess .

Pictet–Spengler Cyclization

Although not directly observed for this compound, structurally related tetrahydroisoquinolines undergo Pictet–Spengler reactions with aldehydes to form polycyclic alkaloids (e.g., laudanosine derivatives) . This suggests potential utility in synthesizing bioactive analogs via similar pathways.

Comparative Reactivity of Structural Analogs

The methyl and carboxylic acid groups uniquely influence reactivity compared to analogs:

Table 4: Reactivity Differences in Analogous Compounds

| Compound | Key Functional Groups | Distinct Reaction |

|---|---|---|

| 6-Hydroxy-THIQ | −OH at C6 | Enhanced solubility; forms sulfonate esters |

| 7-Bromo-THIQ | −Br at C7 | Suzuki cross-coupling with aryl boronic acids |

| 3,4-Methano-THIQ-3-carboxylic acid | Cyclopropane ring | Resistance to enzymatic degradation |

Mechanistic Insights

Quantum-chemical calculations (B3LYP/6-31G(d,p)) reveal that:

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been synthesized to develop potent opioid receptor antagonists, which are crucial for treating pain and addiction-related conditions. For instance, analogues of this compound have shown significant selectivity and potency at the kappa-opioid receptor, making them potential candidates for therapeutic use in managing pain without the addictive properties associated with traditional opioids .

Case Study: Opioid Receptor Antagonists

Research has demonstrated that modifications to the structure of this compound can enhance its activity against specific opioid receptors. For example, various methylated analogues were tested for their functional antagonism at the kappa-opioid receptor, revealing subnanomolar potency and high selectivity compared to mu and delta receptors . This highlights the compound's potential in developing safer analgesics.

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for constructing complex molecules. Its ability to undergo various functionalization reactions allows chemists to synthesize new compounds with diverse biological activities. This property is particularly valuable in the design of peptidomimetics and other biologically active molecules .

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Peptidomimetics | Used as a surrogate for proline in peptide design to enhance biological activity. |

| Enzyme Inhibition | Modifications lead to inhibitors targeting specific enzymes involved in disease pathways. |

| Natural Product Synthesis | Utilized in synthesizing natural products with potential therapeutic effects. |

Biochemical Research

Investigating Biological Processes

The compound is employed extensively in biochemical research to explore enzyme interactions and metabolic pathways. It aids scientists in understanding complex biological processes at a molecular level. For instance, studies have utilized this compound to investigate its role in modulating receptor activity and influencing metabolic responses .

Case Study: Enzyme Interaction Studies

Research involving this compound has been pivotal in elucidating mechanisms of enzyme inhibition. By analyzing how this compound interacts with various enzymes, researchers have gained insights into potential therapeutic targets for diseases such as cancer and neurodegenerative disorders .

Material Science

Development of New Materials

In material science, this compound is explored for developing new materials with specific properties. Its incorporation into polymers can enhance performance characteristics such as thermal stability and mechanical strength .

Natural Product Synthesis

Discovery of Bioactive Compounds

The compound is also significant in synthesizing natural products that may lead to discovering new bioactive compounds with therapeutic potential. Researchers leverage its structural features to create novel derivatives that mimic naturally occurring substances .

作用機序

3-メチル-1,2,3,4-テトラヒドロイソキノリン-8-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、特定の酵素または受容体の阻害剤として作用し、炎症や細胞増殖などの生物学的プロセスを調節する可能性があります 。正確な分子標的および経路は、特定の用途や使用コンテキストによって異なる場合があります。

類似の化合物:

1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸: ペプチドベースの薬剤に存在することで知られる、フェニルアラニンの拘束されたアナログ.

1,2,3,4-テトラヒドロイソキノリン: 医薬品化学で幅広い用途を持つ親化合物.

独自性: 3-メチル-1,2,3,4-テトラヒドロイソキノリン-8-カルボン酸は、その特定の置換パターンによってユニークであり、独自の化学的および生物学的特性を付与します。 この独自性は、新しい治療薬の開発と、医薬品化学における構造活性相関の研究に役立つ化合物になります .

類似化合物との比較

Research Findings and Implications

- Fluorinated Derivatives : Fluorine substitution (e.g., 8-fluoro or 5-fluoro) improves metabolic stability and bioavailability but may reduce direct target engagement compared to carboxylic acid analogs .

- Protecting Groups : Boc-protected amines (e.g., 2-Boc-8-carboxy) are critical intermediates for synthesizing more complex derivatives without side reactions .

生物活性

3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₁H₁₃NO₂

- CAS Number : 1388721-79-6

Research indicates that this compound exhibits several biological activities:

-

Neuroprotection :

- This compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. It appears to mitigate oxidative stress and neuronal apoptosis through antioxidant mechanisms.

- Anticancer Activity :

- Contractile Activity :

Biological Assays and Findings

Neuroprotection in Animal Models

In a study focusing on neuroprotection, this compound was administered to mice subjected to hypoxic conditions. The results indicated a significant reduction in neuronal death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anticancer Efficacy

A series of substituted tetrahydroisoquinoline derivatives were evaluated for their anticancer properties. One notable compound exhibited strong binding affinity to Bcl-2 and Mcl-1 proteins while showing minimal affinity to Bcl-xL. The MTT assay results demonstrated that these compounds could effectively reduce cell proliferation in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and what are their comparative advantages?

- Answer : The compound is typically synthesized via multi-component reactions or lactamization processes. For example, tetrahydroisoquinoline derivatives can be prepared through PPA-catalyzed thermal lactamization of precursors like 8-amino-7-substituted dihydroquinoline-3-carboxylic acids . Alternatively, three-component condensation reactions involving isocyanides, aminopyridine carboxylic acids, and aromatic aldehydes in ethanol yield imidazo[1,2-a]pyridine derivatives with high yields (e.g., 298–301% in ethanol) . Key advantages include scalability and regioselectivity, though reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products.

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Structural validation employs spectroscopic techniques:

- 1H/13C NMR : Peaks for the methyl group (δ ~1.2–1.5 ppm) and carboxylic acid (δ ~170–175 ppm) confirm substitution patterns .

- MS (ESI) : Molecular ion peaks (e.g., [M+H]+) verify molecular weight .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in analogs like 8-hydroxyquinolinium benzoates .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in airtight containers under inert gas (N2/Ar) at −20°C to prevent oxidation. Avoid moisture and prolonged exposure to light, as tetrahydroisoquinoline derivatives are prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Answer : Chirality is introduced via enantioselective catalysis or chiral auxiliaries. For example, (R)- or (S)-configured analogs are synthesized using chiral amines (e.g., azepan-3-ylamino groups) in multi-step protocols, with diastereomeric ratios monitored by chiral HPLC . Reaction solvents (e.g., DMF vs. THF) and temperature gradients (~70–80°C) significantly influence enantiomeric excess .

Q. What strategies resolve contradictions in biological activity data for tetrahydroisoquinoline analogs?

- Answer : Discrepancies in bioactivity (e.g., antimycobacterial vs. hypoglycemic activity) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Validate purity via HPLC (>95%) and elemental analysis .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro, fluoro groups) to isolate pharmacophores .

- Computational modeling : Use DFT or molecular docking to predict binding affinities to targets like Mycobacterium tuberculosis enoyl-ACP reductase .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Answer : Perform accelerated stability studies:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Plasma stability : Assess metabolite formation in human plasma using UPLC-QTOF .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for analogs) to guide formulation .

Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?

- Answer : Utilize:

- Single-crystal XRD : Resolves π-π stacking and hydrogen-bonding motifs (e.g., carboxylate-quinoline interactions) .

- Solid-state NMR : Probes molecular dynamics in crystalline vs. amorphous phases .

- Isothermal titration calorimetry (ITC) : Quantifies binding constants with biological targets (e.g., enzymes) .

Methodological Notes

- Contradictions in Evidence : Synthesis protocols vary in yield and stereoselectivity; for example, PPA-catalyzed lactamization vs. multi-component reactions . Researchers must optimize conditions for their target application.

- Critical Data Gaps : Limited data on pharmacokinetics and acute toxicity. Preliminary studies on analogs suggest dose-dependent hepatotoxicity in rodent models, necessitating further in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。